

# EBI-2511 in Non-Hodgkin's Lymphoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1] In several malignancies, including non-Hodgkin's lymphoma (NHL), particularly the germinal center B-cell-like (GCB) subtype of diffuse large B-cell lymphoma (DLBCL), overexpression and activating mutations of EZH2 are considered oncogenic drivers.[2] This has led to the development of EZH2 inhibitors as a promising therapeutic strategy.

**EBI-2511** is a novel, orally active, and highly potent EZH2 inhibitor developed through a scaffold hopping approach based on the clinical compound tazemetostat (EPZ-6438).[1] Preclinical studies have demonstrated its significant anti-tumor efficacy in NHL models, suggesting its potential as a therapeutic agent for EZH2-mutant and potentially wild-type NHL. [1][3] This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and the underlying mechanism of action of **EBI-2511** in the context of non-Hodgkin's lymphoma research.

## **Quantitative Data Summary**



The preclinical efficacy of **EBI-2511** has been evaluated both in vitro and in vivo. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of EBI-2511

| Cell Line | EZH2<br>Genotype | Assay                      | IC50 (nM) | Reference<br>Compound<br>(EPZ-6438)<br>IC50 (nM) |
|-----------|------------------|----------------------------|-----------|--------------------------------------------------|
| Pfeiffer  | Y641F mutant     | H3K27me3<br>Cellular Assay | ~8        | ~24                                              |
| WSU-DLCL2 | Y641F mutant     | Antiproliferative<br>Assay | 55        | Not Reported                                     |

Table 2: In Vivo Efficacy of EBI-2511 in Pfeiffer Xenograft Model

| Treatment Group         | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%)                                            | p-value vs. EPZ-<br>6438 |
|-------------------------|--------------------------------|------------------------------------------------------------------------|--------------------------|
| EBI-2511                | 10                             | 28                                                                     | Not Reported             |
| EBI-2511                | 30                             | 83                                                                     | Not Reported             |
| EBI-2511                | 100                            | 97                                                                     | < 0.01                   |
| EPZ-6438<br>(Reference) | 100                            | Not Reported (less<br>effective than EBI-<br>2511 at the same<br>dose) | N/A                      |

# **Mechanism of Action and Signaling Pathway**

**EBI-2511** functions as a selective inhibitor of EZH2. By binding to the catalytic SET domain of EZH2, it prevents the transfer of a methyl group from S-adenosyl-methionine (SAM) to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27me3 levels, which in turn reverses the aberrant epigenetic silencing of tumor suppressor genes.[4] In GCB-DLBCL, EZH2 is



known to repress genes involved in cell cycle checkpoints and B-cell differentiation, such as CDKN1A.[2] By inhibiting EZH2, **EBI-2511** can lead to the re-expression of these genes, resulting in cell cycle arrest and apoptosis.[2]



Click to download full resolution via product page

Caption: EZH2 Signaling Pathway and Inhibition by EBI-2511

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the research of **EBI-2511**.

## **Cell Culture**

Pfeiffer Cell Line (ATCC® CRL-2632™):

- Description: A human B-lymphocyte cell line derived from a patient with diffuse large cell lymphoma. This cell line harbors the EZH2 Y641F mutation.
- Growth Medium: ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (ATCC 30-2020).
- Culture Conditions: Incubate at 37°C in a 5% CO2 atmosphere.
- Subculturing: Maintain cell density between 3 x 10<sup>5</sup> and 3 x 10<sup>6</sup> viable cells/mL. Cultures can be maintained by adding fresh medium every 2 to 3 days.



#### WSU-DLCL2 Cell Line (ACC 575):

- Description: A human cell line derived from a patient with B-cell non-Hodgkin lymphoma (diffuse large cell lymphoma). This cell line also carries the EZH2 Y641F mutation.[5]
- Growth Medium: 90% RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum.[5]
- Culture Conditions: Incubate at 37°C with 5% CO2.[5]
- Subculturing: Seed at approximately 0.5 x 10<sup>6</sup> cells/mL and split the culture 1:3 to 1:5 every 2-3 days to maintain a density of 0.5-1.5 x 10<sup>6</sup> cells/mL.[5]

## In Vitro H3K27me3 Cellular Assay

This assay is designed to measure the ability of **EBI-2511** to inhibit EZH2 activity within cells by quantifying the levels of H3K27me3.





Click to download full resolution via product page

Caption: H3K27me3 Cellular Assay Workflow

Protocol:



- Cell Plating: Seed Pfeiffer cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest.
- Compound Treatment: Prepare a stock solution of EBI-2511 in DMSO. Dilute the stock solution in fresh culture medium to achieve the desired final concentrations for a doseresponse curve. Include a vehicle control (DMSO-treated).
- Incubation: Incubate the cells with the compound for a sufficient period to observe changes in histone methylation (e.g., 72-96 hours).
- Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
- Western Blotting:
  - Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
     [4]
  - Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A
    primary antibody for total Histone H3 should be used on a separate blot or after stripping
    as a loading control.[4]
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
  - Detect the signal using a chemiluminescent substrate.
- Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total
  Histone H3 signal. Plot the normalized values against the log of the inhibitor concentration to
  determine the IC50.



## Pfeiffer Tumor Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of **EBI-2511** in a living organism.

#### Protocol:

- Cell Preparation: Harvest Pfeiffer cells during the exponential growth phase and resuspend them in a sterile, serum-free medium, potentially mixed with Matrigel to enhance tumor formation.
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 150-200 mm<sup>3</sup>).[1] Randomly assign mice to treatment and control groups.
- Drug Administration: Administer EBI-2511 orally at the desired doses (e.g., 10, 30, or 100 mg/kg) once daily for the duration of the study (e.g., 20 days).[1] The vehicle for oral administration is typically a formulation like 0.5% methylcellulose with 0.2% Tween 80 in sterile water. A vehicle-only group and a positive control group (e.g., EPZ-6438) should be included.
- Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies of H3K27me3 levels). Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

## **Clinical Development Status**

As of the latest available information, **EBI-2511** is in preclinical development.[1][3][6][7] There are no publicly registered clinical trials specifically for **EBI-2511**. However, Jiangsu Hengrui



Medicine Co., Ltd., the company associated with the development of **EBI-2511**, is conducting clinical trials for another EZH2 inhibitor, SHR2554, in patients with relapsed or refractory mature lymphoid neoplasms.[8][9][10][11][12] Given the shared developer and target, it is plausible that SHR2554 is the clinical designation for **EBI-2511** or a closely related compound. The phase 1 trial for SHR2554 has shown an acceptable safety profile and promising antitumor activity in these patients.[10][11][12]

## Conclusion

**EBI-2511** is a potent and selective EZH2 inhibitor with demonstrated preclinical activity against non-Hodgkin's lymphoma cell lines and in vivo tumor models. Its ability to reduce H3K27me3 levels and inhibit tumor growth highlights its potential as a targeted therapy for NHL, particularly for patients with EZH2 mutations. The ongoing clinical evaluation of the closely related compound SHR2554 will be crucial in determining the therapeutic utility of this class of EZH2 inhibitors in the treatment of non-Hodgkin's lymphoma. Further research into combination therapies and mechanisms of resistance will also be important areas of investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leibniz Institute DSMZ [dsmz.de]
- 6. pubs.acs.org [pubs.acs.org]



- 7. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMID: 29456795 | MCE [medchemexpress.cn]
- 8. A Study of SHR2554 With Chemotherapy in Treatment-naïve Patients With Peripheral Tcell Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [EBI-2511 in Non-Hodgkin's Lymphoma: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585093#ebi-2511-in-non-hodgkin-s-lymphoma-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com